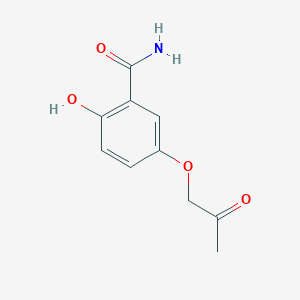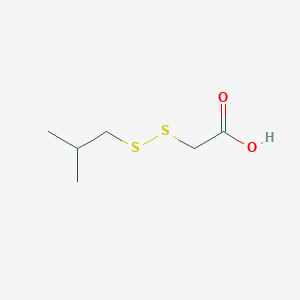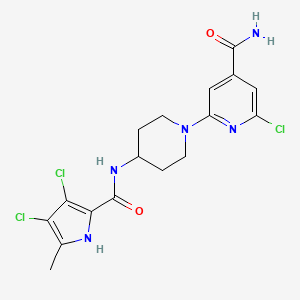
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide
描述
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with chloro and carboxamide groups, a piperidine ring, and a pyrrole moiety, making it a unique structure with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridine ring, followed by the introduction of the chloro and carboxamide groups. The piperidine ring is then synthesized and attached to the pyridine ring. Finally, the pyrrole moiety is introduced through a series of coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs .
化学反应分析
Types of Reactions
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学研究应用
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
相似化合物的比较
Similar Compounds
2,4-Dichloro-6-methylpyrimidine: Similar in structure but lacks the piperidine and pyrrole moieties.
Imidazole derivatives: Share some structural features but differ in the heterocyclic ring system.
Uniqueness
2-chloro-6-(4-(3,4-dichloro-2-methyl-1H-pyrrole-5-carboxamido)piperidin-1-yl)isonicotinamide is unique due to its combination of a pyridine ring with chloro and carboxamide groups, a piperidine ring, and a pyrrole moiety.
属性
分子式 |
C17H18Cl3N5O2 |
|---|---|
分子量 |
430.7 g/mol |
IUPAC 名称 |
2-chloro-6-[4-[(3,4-dichloro-5-methyl-1H-pyrrole-2-carbonyl)amino]piperidin-1-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H18Cl3N5O2/c1-8-13(19)14(20)15(22-8)17(27)23-10-2-4-25(5-3-10)12-7-9(16(21)26)6-11(18)24-12/h6-7,10,22H,2-5H2,1H3,(H2,21,26)(H,23,27) |
InChI 键 |
DDZQOAWVENUEIU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(N1)C(=O)NC2CCN(CC2)C3=NC(=CC(=C3)C(=O)N)Cl)Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

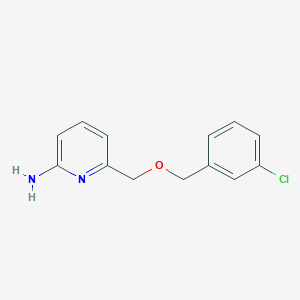
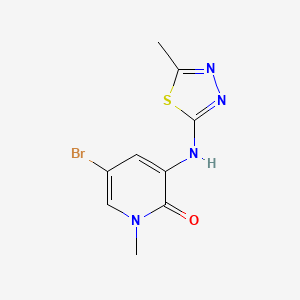
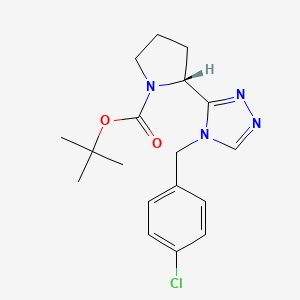
![7-Iodo-3-(2-trimethylsilanyl-ethoxymethyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B8444256.png)
![2-bromo-N-(3,4-dimethyl-5-isoxazolyl)-N-[(2-methoxyethoxy)methyl]benzenesulfonamide](/img/structure/B8444259.png)
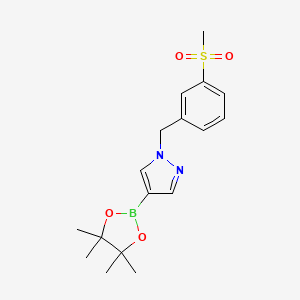
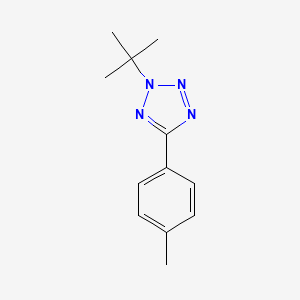
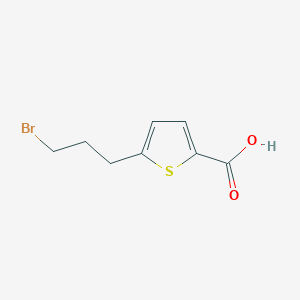
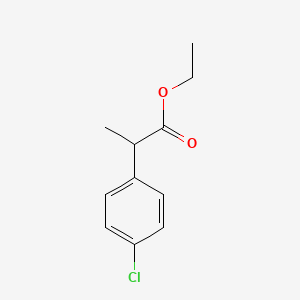
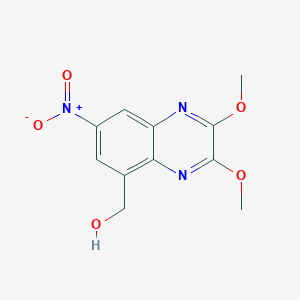
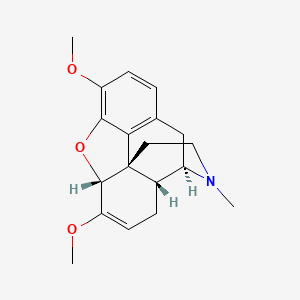
![2,4-Dichloro-6-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,5-triazine](/img/structure/B8444348.png)
